4-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide
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Overview
Description
4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multiple steps:
Formation of the 4-bromophenoxy methyl intermediate: This can be achieved by reacting 4-bromophenol with formaldehyde under basic conditions.
Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.
Coupling reaction: The final step involves coupling the 4-bromophenoxy methyl intermediate with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.
Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with a hydrogen atom.
Substitution: The bromine atom on the phenoxy ring is a common site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the dehalogenated compound.
Substitution: Products would vary depending on the nucleophile used, but could include ethers or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Material Science: It may be incorporated into polymers to enhance their properties.
Biology
Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural complexity.
Receptor Binding: It may bind to certain receptors, making it a candidate for drug development.
Medicine
Drug Development: Its potential as a therapeutic agent can be explored for various diseases, including cancer and inflammatory conditions.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, it may mimic or block the natural ligand, altering the receptor’s activity.
Comparison with Similar Compounds
Similar Compounds
- **4-[(4-CHLOROPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
- **4-[(4-FLUOROPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
Uniqueness
The presence of the bromine atom in 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and biological activity.
Properties
Molecular Formula |
C26H19BrF5N3O2 |
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Molecular Weight |
580.3 g/mol |
IUPAC Name |
4-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]benzamide |
InChI |
InChI=1S/C26H19BrF5N3O2/c1-13-25(14(2)35(34-13)11-19-20(28)22(30)24(32)23(31)21(19)29)33-26(36)16-5-3-15(4-6-16)12-37-18-9-7-17(27)8-10-18/h3-10H,11-12H2,1-2H3,(H,33,36) |
InChI Key |
YDGZIGAMVHBEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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